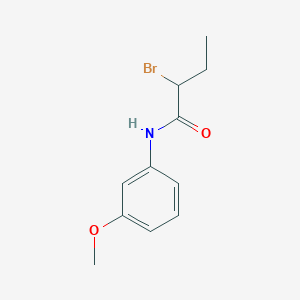

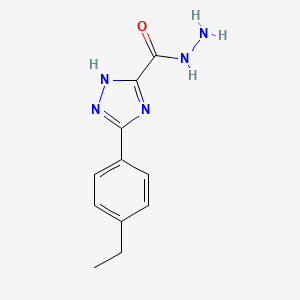

![molecular formula C15H17N3 B1392713 4-(4-Metilbencil)-1,2,3,4-tetrahidropiridina[2,3-b]pirazina CAS No. 1242879-21-5](/img/structure/B1392713.png)

4-(4-Metilbencil)-1,2,3,4-tetrahidropiridina[2,3-b]pirazina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Efecto Antena en Marcos Metal-Orgánicos de Tierras Raras

La funcionalización de la pirazina, como en el caso de “4-(4-Metilbencil)-1,2,3,4-tetrahidropiridina[2,3-b]pirazina”, puede impulsar el efecto antena en los marcos metal-orgánicos de tierras raras (RE-MOF). Esto puede conducir a una eficiente sensibilización de Eu 3+, facilitando la transferencia de energía del enlace al metal . Esta propiedad se puede utilizar para la detección de tetraciclina .

Aplicaciones Farmacéuticas

Los heterociclos que contienen nitrógeno, como la pirrolopirazina, se emplean en diferentes aplicaciones, como los productos farmacéuticos . La pirrolopirazina como un andamio biológicamente activo contiene anillos de pirrol y pirazina . Los compuestos con este andamio han exhibido diferentes actividades biológicas, como antimicrobiana, antiinflamatoria, antiviral, antifúngica, antioxidante, antitumoral e inhibidora de la quinasa .

Materiales Orgánicos

Los derivados de pirrolopirazina también se utilizan en el desarrollo de materiales orgánicos . La presencia de nitrógeno en el anillo de pirrolopirazina puede contribuir a la estabilidad y funcionalidad de estos materiales .

Productos Naturales

Los derivados de pirrolopirazina se han aislado de plantas, microbios, suelo, vida marina y otras fuentes . Estos productos naturales pueden tener diversas aplicaciones en diferentes campos, incluida la medicina y la agricultura .

Moléculas Bioactivas

La pirrolopirazina, que contiene anillos de pirrol y pirazina, es un andamio biológicamente activo . Se puede utilizar en la síntesis de moléculas bioactivas, que tienen aplicaciones en diversos campos, incluido el descubrimiento de fármacos y el tratamiento de enfermedades .

Materiales Fluorescentes de Color Completo para OLED

Un nuevo núcleo fluorescente a medida, piridina[2,3-b]pirazina, se ha utilizado en el desarrollo de materiales emisores de color completo para OLED . La alta eficiencia cuántica de fotoluminiscencia (PLQY) y la estructura molecular simple en un sistema de material emisor de color completo son dos cuestiones cruciales para aplicaciones de visualización multicolor rentables .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrrolopyrazine derivatives have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit kinase inhibitory activity, which suggests its potential in modulating signaling pathways that are crucial for cell growth and differentiation . It interacts with various kinases by binding to their active sites, thereby inhibiting their activity. Additionally, 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been observed to interact with other biomolecules such as receptors and transporters, influencing their function and activity.

Cellular Effects

The effects of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine on cellular processes are profound. It has been reported to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular metabolism. Furthermore, 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been shown to affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects primarily through enzyme inhibition. It binds to the active sites of kinases, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to alterations in gene expression and cellular responses. Additionally, this compound may interact with other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its biological activity Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of kinase activity, which may have implications for its therapeutic use

Dosage Effects in Animal Models

The effects of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes . It has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels. Additionally, this compound may influence the activity of cytochrome P450 enzymes, affecting its own metabolism and that of other co-administered drugs.

Transport and Distribution

The transport and distribution of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is crucial for its activity and function . This compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins. Additionally, it may be targeted to specific organelles such as the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is likely directed by specific targeting signals and post-translational modifications.

Propiedades

IUPAC Name |

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)11-18-10-9-16-14-3-2-8-17-15(14)18/h2-8,16H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUMNUGMHUBKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)

![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)

![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)

![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)

![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)

![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)